molecular formula C12H20N2O3 B1212192 Tetrabarbital CAS No. 76-23-3

Tetrabarbital

Cat. No.: B1212192
CAS No.: 76-23-3
M. Wt: 240.30 g/mol
InChI Key: ZLUNGGZJSQDFPH-UHFFFAOYSA-N
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Description

Tetrabarbital, also known as Butysal, Butysedal, or Tetramal, is a barbiturate derivative used primarily as a hypnotic. It is a member of the barbiturate class of drugs, which are known for their sedative and hypnotic properties. The chemical formula for this compound is C12H20N2O3, and it has a molar mass of 240.303 g/mol .

Scientific Research Applications

Tetrabarbital has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of barbiturate chemistry and reactivity.

    Biology: Employed in studies of enzyme inhibition and receptor binding.

    Medicine: Investigated for its sedative and hypnotic effects, as well as its potential use in anesthesia.

    Industry: Utilized in the synthesis of other barbiturate derivatives and as a reference standard in analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrabarbital is synthesized through a series of chemical reactions involving the condensation of malonic acid derivatives with urea. The process typically involves the following steps:

    Condensation Reaction: Malonic acid derivatives react with urea in the presence of a strong acid catalyst to form barbituric acid.

    Alkylation: The barbituric acid is then alkylated using ethyl halides to introduce the ethyl groups at the 5-position of the pyrimidine ring.

    Cyclization: The final step involves cyclization to form the pyrimidine-2,4,6-trione structure of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Tetrabarbital undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the 5-position of the pyrimidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products:

    Oxidation Products: Various carboxylic acids and ketones.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Substituted pyrimidine derivatives.

Mechanism of Action

Tetrabarbital exerts its effects by acting on the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It enhances the binding of GABA to its receptor, increasing the opening frequency of GABA-activated chloride channels. This leads to an influx of chloride ions into the postsynaptic neuron, hyperpolarizing the cell membrane and reducing neuronal excitability . The primary molecular targets are the GABA-A receptors, which play a crucial role in mediating the sedative and hypnotic effects of this compound.

Properties

CAS No.

76-23-3

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

5-ethyl-5-hexan-3-yl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H20N2O3/c1-4-7-8(5-2)12(6-3)9(15)13-11(17)14-10(12)16/h8H,4-7H2,1-3H3,(H2,13,14,15,16,17)

InChI Key

ZLUNGGZJSQDFPH-UHFFFAOYSA-N

SMILES

CCCC(CC)C1(C(=O)NC(=O)NC1=O)CC

Canonical SMILES

CCCC(CC)C1(C(=O)NC(=O)NC1=O)CC

76-23-3

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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